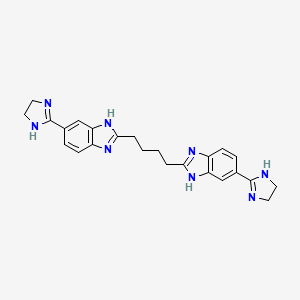
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane is a complex organic compound that features both imidazoline and benzimidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane typically involves the reaction of 1,4-diaminobutane with 2-imidazoline and benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as a corrosion inhibitor in industrial processes
Mechanism of Action
The mechanism of action of 1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with cellular components, disrupting vital processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
- 1,3-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
- 1,2-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Uniqueness
1,4-Bis(5-(2-imidazolinyl)-2-benzimidazolyl)butane is unique due to its dual functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds .
Properties
CAS No. |
148344-24-5 |
|---|---|
Molecular Formula |
C24H26N8 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]butyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H26N8/c1(3-21-29-17-7-5-15(13-19(17)31-21)23-25-9-10-26-23)2-4-22-30-18-8-6-16(14-20(18)32-22)24-27-11-12-28-24/h5-8,13-14H,1-4,9-12H2,(H,25,26)(H,27,28)(H,29,31)(H,30,32) |
InChI Key |
HSOKEDVIVDSCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CCCCC4=NC5=C(N4)C=C(C=C5)C6=NCCN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


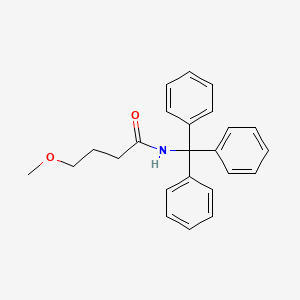
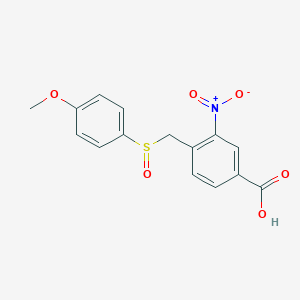

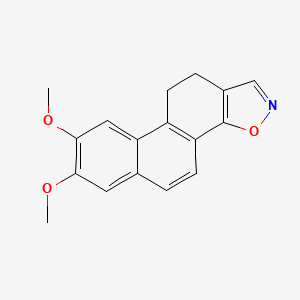
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
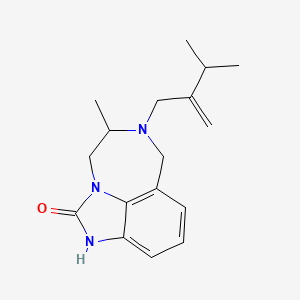
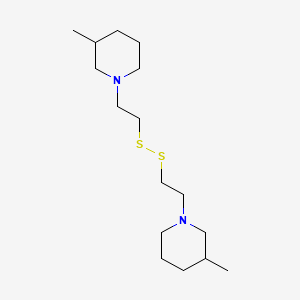
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

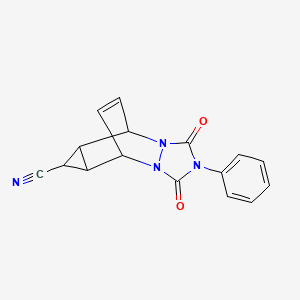
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)

